

Navigating the Selectivity of p38 MAPK Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: DBM 1285 dihydrochloride

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For researchers and drug development professionals targeting inflammatory diseases and cancer, the p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling node. **DBM 1285 dihydrochloride** has emerged as a potent inhibitor of this pathway, primarily by targeting p38 MAPK and subsequently reducing the production of pro-inflammatory cytokines like TNF- α . However, a crucial aspect of characterizing any kinase inhibitor is understanding its cross-reactivity profile to anticipate potential off-target effects and ensure the validity of experimental results.

This guide provides a comparative overview of **DBM 1285 dihydrochloride** in the context of other well-characterized p38 MAPK inhibitors. While direct, publicly available cross-reactivity data for **DBM 1285 dihydrochloride** is limited, this document aims to offer a framework for comparison by examining the selectivity of widely used alternative compounds. The experimental data presented for these alternatives underscores the importance of comprehensive kinase profiling.

Comparative Analysis of p38 MAPK Inhibitor Selectivity

The following table summarizes the inhibitory activity and selectivity of several p38 MAPK inhibitors against their primary target and a selection of common off-targets. It is important to note that no specific cross-reactivity data for **DBM 1285 dihydrochloride** has been published in the reviewed literature. The data for the alternative compounds are provided to illustrate the typical selectivity profiles of inhibitors targeting this kinase.



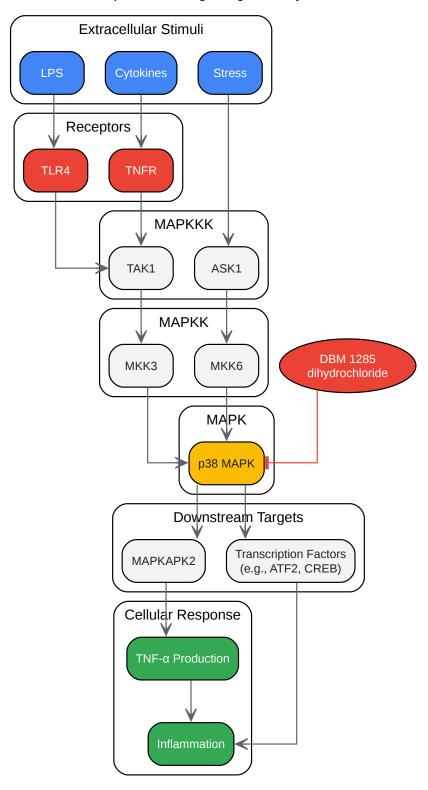
Compound	Primary Target(s)	IC50/Kd (Primary Target)	Key Off- Targets	IC50/Ki (Off- Targets)
DBM 1285 dihydrochloride	р38 МАРК	Data not available	Data not available	Data not available
SB203580	ρ38α, ρ38β	~50-100 nM (IC50)	JNK2, JNK3, CK1, GRK2	μM range
VX-745 (Neflamapimod)	p38α	9 nM (IC50), 2.8 nM (Kd)[1][2]	p38β, ABL1, BLK, CSF1R, DDR1, FGR, FYN, LCK, LYN, PDGFRB, SRC, YES[2]	220 nM (p38β, Ki)[3], <10 μM for others[2]
BIRB-796 (Doramapimod)	p38α, p38β, p38γ, p38δ	38-520 nM (IC50)[4][5]	JNK2α2, c-Raf- 1[6]	98 nM (JNK2α2), 1.4 μM (c-Raf-1)

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess inhibitor selectivity, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating kinase inhibitor cross-reactivity.

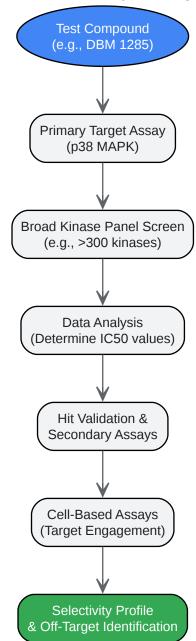


p38 MAPK Signaling Pathway





Kinase Inhibitor Selectivity Profiling Workflow



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References

- 1. ca-074me.com [ca-074me.com]
- 2. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
- 3. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. opnme.com [opnme.com]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Navigating the Selectivity of p38 MAPK Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150239#dbm-1285-dihydrochloride-cross-reactivity-studies]

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